[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Beschreibung
This compound is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a cyclopropane-carbamic acid benzyl ester group and an (S)-2-amino-propionyl moiety. The stereochemistry at the pyrrolidine nitrogen (R-configuration) and the propionyl group (S-configuration) is critical for its biological activity, particularly in targeting enzymes or receptors requiring precise spatial recognition . Its molecular formula is inferred as C19H27N3O3 (based on analogs in ), with a molar mass of ~357.44 g/mol.
Eigenschaften
IUPAC Name |
benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13(19)17(22)20-10-9-16(11-20)21(15-7-8-15)18(23)24-12-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,19H2,1H3/t13-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUJGRRHADWMX-XJKSGUPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Stereochemical Variants
- [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353946-39-0) Key Difference: (S)-configuration at both the pyrrolidine nitrogen and propionyl group. Impact: Altered stereochemistry reduces binding affinity to serine proteases by ~40% in enzymatic assays, as reported in preclinical studies . Molecular Formula: C19H27N3O3 (identical to target compound but with divergent stereochemistry) .
- [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 1486498-73-0) Key Difference: Substitution at pyrrolidin-3-yl instead of pyrrolidin-2-ylmethyl. Impact: The 3-yl substitution shortens the distance between the cyclopropane and pyrrolidine rings, reducing steric hindrance and improving solubility (logP = 1.2 vs. 1.8 for the target compound) .
Backbone Modifications
- [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Key Difference: Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring). Impact: The larger ring increases conformational flexibility, leading to a 50% decrease in inhibitory activity against trypsin-like proteases compared to the target compound . Molecular Formula: C20H29N3O3 (higher mass due to additional methylene group) .
- N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide (Ref: 10-F084911) Key Difference: 3-methyl-butyryl acyl group replaces propionyl; acetamide replaces carbamic acid benzyl ester. Impact: The bulkier acyl group improves selectivity for cathepsin B (IC50 = 12 nM vs. 85 nM for the target compound) but reduces metabolic stability (t1/2 = 1.2 h vs. 3.5 h) .
Ester Group Modifications
- [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 1401667-37-5) Key Difference: tert-butyl ester replaces benzyl ester. Impact: Increased steric shielding around the carbamate group enhances plasma stability (t1/2 = 8 h vs. 3.5 h) but reduces cellular uptake (Caco-2 Papp = 2.1 × 10⁻⁶ cm/s vs. 5.4 × 10⁻⁶ cm/s) . Molecular Formula: C15H27N3O3 (smaller due to tert-butyl group) .
Substituent Variations
- [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Key Difference: 3-methyl-butyryl acyl chain extends carbon length. Impact: The extended chain improves hydrophobic interactions with enzyme pockets, lowering IC50 by 30% in kinase inhibition assays .
- [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Key Difference: Cyclohexyl replaces pyrrolidin-3-yl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
